molecular formula C9H8BrClOS B14072688 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one

1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14072688
M. Wt: 279.58 g/mol
InChI Key: LRSDDSQKAVKOJQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS and a molecular weight of 279.58 g/mol . It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols or ethers.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include alcohols and ethers.

Scientific Research Applications

1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups, such as the bromine, chlorine, and mercapto groups, enable it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-mercaptophenyl)-3-chloropropan-1-one
  • 1-(2-Bromo-5-mercaptophenyl)-2-chloropropan-1-one
  • 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one

Uniqueness

1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H8BrClOS/c10-8-2-1-6(13)5-7(8)9(12)3-4-11/h1-2,5,13H,3-4H2

InChI Key

LRSDDSQKAVKOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)CCCl)Br

Origin of Product

United States

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